molecular formula C14H13NO6 B2481300 5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 369398-78-7

5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2481300
CAS No.: 369398-78-7
M. Wt: 291.259
InChI Key: HXEOGNQVOPBZRB-UHFFFAOYSA-N
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Description

5-{[(2H-1,3-Benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core functionalized with a methylidene group linked to a 2H-1,3-benzodioxol-5-ylamine substituent. This compound belongs to a class of structurally versatile intermediates widely used in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones and isoxazolones .

Properties

IUPAC Name

5-[(1,3-benzodioxol-5-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-14(2)20-12(16)9(13(17)21-14)6-15-8-3-4-10-11(5-8)19-7-18-10/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEOGNQVOPBZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the use of a palladium-catalyzed C-N cross-coupling reaction . This method involves the coupling of a benzodioxole derivative with a suitable amine under specific reaction conditions, such as the presence of a palladium catalyst and a base like cesium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety is known to interact with proteins, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Key Features Reference
Target Compound 2H-1,3-Benzodioxol-5-ylamine Electron-rich aromatic group; potential for enhanced bioactivity. -
5-[(2-Chloro-4-nitroanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Chloro-4-nitrophenylamine Electron-withdrawing groups; intermediate for 4(1H)-quinolone synthesis.
5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 5-Fluoro-2-methylphenylamine Halogenated substituent; high purity (>99%) for pharmaceutical applications.
5-[(4-Methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenylamine Electron-donating methoxy group; impacts solubility and reactivity.
5-[(Cyclohexylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Cyclohexylamine Aliphatic substituent; reduced aromatic interactions.

Physicochemical Properties

  • Stability: Electron-donating groups (e.g., benzodioxol) may stabilize the enol tautomer, influencing reactivity in cyclization or nucleophilic addition reactions .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons in the benzodioxol group are expected to resonate at δ 6.5–7.0 ppm (cf. δ 7.2–8.5 ppm for nitro-substituted analogs) .
    • HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 277.095 for 4-methoxyphenyl analog vs. theoretical m/z for target compound ~307.1) .

Challenges and Opportunities

  • Synthetic Optimization : Improved yields for the target compound could leverage microwave or catalyst-assisted protocols (e.g., TiCl4 in multicomponent reactions, as in ).
  • Biological Screening : Comparative studies with halogenated or alkylated analogs () are needed to evaluate the benzodioxol group’s impact on bioactivity.

Biological Activity

5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its CAS number 369398-78-7, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on antimicrobial and antidiabetic activities.

Chemical Structure and Properties

The compound's molecular formula is C14H13NO6C_{14}H_{13}NO_6 with a molecular weight of approximately 291.26 g/mol. It features a unique structure that combines a benzodioxole moiety with a dioxane core, which is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research has demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were evaluated using microdilution methods.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Synergistic Effect with Antibiotics
Staphylococcus aureus9.8Yes (with gentamicin)
Escherichia coli19.5Yes (with amikacin)
Pseudomonas aeruginosa156.2Yes (with gentamicin)

The results indicate that the compound exhibits a synergistic effect when combined with certain antibiotics, significantly lowering the required concentrations for effective bacterial inhibition .

Antidiabetic Potential

In addition to its antimicrobial properties, there is emerging evidence regarding the antidiabetic effects of benzodioxole derivatives. A related study focused on the α-amylase inhibitory activity of synthesized benzodioxole carboxamide derivatives showed promising results. The compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating its potential as an antidiabetic agent .

Table 2: Antidiabetic Activity Results

CompoundIC50 (µM)Effect on Normal Cells (IC50 > 150 µM)
Benzodioxole IIa0.85Safe
Benzodioxole IIc0.68Safe

These findings suggest that compounds similar to this compound may offer therapeutic benefits in managing diabetes without significant cytotoxicity to normal cells .

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxole derivatives for their biological activities. Among these derivatives, specific compounds were found to exhibit potent antimicrobial and antidiabetic activities while maintaining low toxicity profiles in normal cell lines .

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